Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate
Description
Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate is a synthetic compound characterized by a benzamide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The molecule also features a hydrazinecarboxylate moiety, which distinguishes it from structurally related pharmaceuticals and agrochemicals. The trifluoroethoxy substituents enhance lipophilicity and metabolic stability, making such compounds candidates for therapeutic or pesticidal applications .
Properties
IUPAC Name |
methyl N-[(E)-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6N3O5/c1-26-12(25)23-22-7-21-11(24)9-4-8(27-5-13(15,16)17)2-3-10(9)28-6-14(18,19)20/h2-4,7H,5-6H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCNQMDGUARDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H14F6N2O4
- Molecular Weight : 402.28 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely listed in databases but can be derived from its components.
The biological activity of this compound is primarily attributed to its hydrazinecarboxylate moiety, which has been shown to exhibit various pharmacological effects. Hydrazine derivatives are known for their ability to interact with biological targets such as enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition : Compounds with hydrazine structures can inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Antimicrobial Activity
- Cytotoxicity Assays
- Enzyme Interaction Studies
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
- Flecainide incorporates a piperidine-methylamine group, enabling antiarrhythmic activity by blocking sodium channels.
Sulfonylurea Herbicides (e.g., Triflusulfuron, Metsulfuron)
Structural Similarities :
Key Differences :
- Sulfonylureas feature sulfonylurea bridges (-SO₂-NH-C(=O)-NH-) linked to heterocycles, enabling herbicidal activity via acetolactate synthase inhibition.
- The target compound lacks the sulfonylurea bridge and triazine ring, instead employing a benzamide-hydrazinecarboxylate framework.
Lansoprazole-Related Compounds (e.g., Proton Pump Inhibitors)
Structural Similarities :
Key Differences :
- Lansoprazole derivatives rely on sulfinyl or sulfonyl groups for covalent binding to proton pumps.
- The target compound’s hydrazinecarboxylate group lacks this mechanism, suggesting alternative targets.
Benzoxazole Derivatives (e.g., Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates)
Structural Similarities :
Key Differences :
- Benzoxazoles are fused heterocycles, whereas the target compound is a benzamide derivative.
- Hydrazinecarboxylate vs. carbohydrazides: The former may exhibit stronger nucleophilicity.
Comparative Data Table
Research Implications
The trifluoroethoxy motif is a versatile substituent across pharmaceuticals and agrochemicals, enhancing stability and lipophilicity. However, the target compound’s unique hydrazinecarboxylate group positions it for niche applications distinct from Flecainide’s cardiac use or sulfonylureas’ herbicidal activity. Further studies should explore its reactivity in metal coordination or enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
